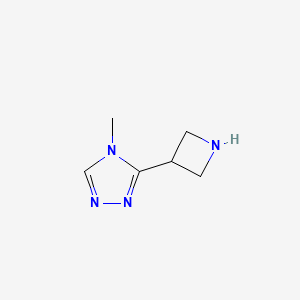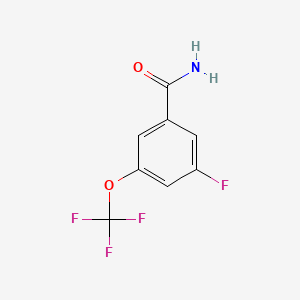
3-(Fluorometil)azetidina
Descripción general
Descripción
3-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a fluoromethyl group attached to the azetidine ring
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Análisis Bioquímico
Biochemical Properties
3-(Fluoromethyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening polymerization reactions, which are catalyzed by specific enzymes and metal complexes . The nature of these interactions often involves the formation of covalent bonds between the azetidine ring and the active sites of enzymes, leading to the formation of polyamines and other complex structures .
Cellular Effects
The effects of 3-(Fluoromethyl)azetidine on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of azetidine rings into fluorophores has been shown to enhance their brightness and photostability, which can significantly impact cellular imaging techniques . Additionally, 3-(Fluoromethyl)azetidine can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Fluoromethyl)azetidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with metal complexes can result in the formation of metallated azetidines, which exhibit unique reactivity and stability . These interactions can lead to changes in gene expression and the modulation of biochemical pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Fluoromethyl)azetidine over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and the presence of specific catalysts . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that 3-(Fluoromethyl)azetidine can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of 3-(Fluoromethyl)azetidine vary with different dosages in animal models. At lower doses, the compound has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-(Fluoromethyl)azetidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . For example, its interaction with specific enzymes can lead to the formation of polyamines, which play critical roles in cellular growth and differentiation .
Transport and Distribution
The transport and distribution of 3-(Fluoromethyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
3-(Fluoromethyl)azetidine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, the presence of fluoromethyl groups can enhance the compound’s ability to interact with specific cellular structures, thereby modulating its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)azetidine typically involves the use of azetidine as a starting material. One common method is the nucleophilic substitution reaction where azetidine reacts with a fluoromethylating agent under controlled conditions. For example, azetidine can be treated with fluoromethyl iodide in the presence of a base such as potassium carbonate to yield 3-(Fluoromethyl)azetidine .
Industrial Production Methods: Industrial production of 3-(Fluoromethyl)azetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation or chromatography to obtain high-purity 3-(Fluoromethyl)azetidine .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoromethyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of 3-(Fluoromethyl)azetidine.
Reduction: Reduced forms of the compound.
Substitution: Various substituted azetidines depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)azetidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors. The fluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to desired biological effects .
Comparación Con Compuestos Similares
Azetidine: The parent compound without the fluoromethyl group.
3-Methylazetidine: Similar structure but with a methyl group instead of a fluoromethyl group.
3-Chloromethylazetidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Uniqueness: 3-(Fluoromethyl)azetidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
3-(fluoromethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELGHANYVVRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B1444515.png)
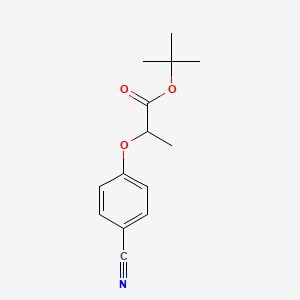

![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
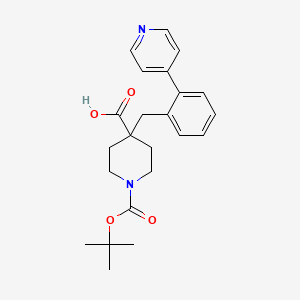

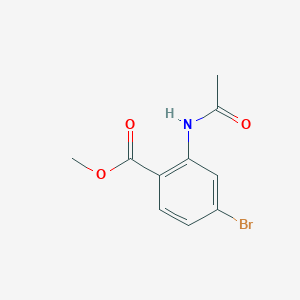

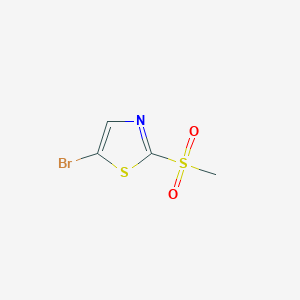
![(2R)-2-[(2,2,3,3-tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B1444531.png)
